11H-Perfluoroundecanoyl chloride

説明

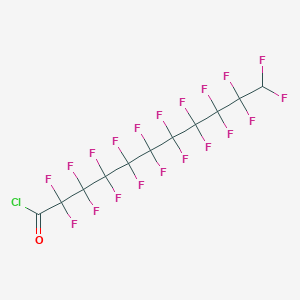

11H-Perfluoroundecanoyl chloride is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability, resistance to solvents, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Perfluoroundecanoyl chloride typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of undecanoic acid derivatives using elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure complete fluorination and to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and specialized fluorination equipment are often employed to achieve efficient production.

化学反応の分析

Types of Reactions

11H-Perfluoroundecanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents under mild to moderate conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized fluorinated compounds, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively.

科学的研究の応用

Organic Synthesis

Reagent in Synthesis

One of the primary applications of 11H-Perfluoroundecanoyl chloride is as a reagent in organic synthesis. It is used to introduce perfluorinated acyl groups into organic molecules, which can enhance their chemical stability and hydrophobicity.

- Case Study : In a study involving the synthesis of novel perfluorinated compounds, this compound was utilized to modify existing organic frameworks, resulting in compounds with improved properties for use in coatings and surfactants .

Material Science

Fluorinated Polymers

The compound is instrumental in the production of fluorinated polymers, which are known for their exceptional resistance to heat, chemicals, and electrical conductivity.

- Application Examples :

- Coatings : Utilized in creating water-repellent coatings for textiles and surfaces.

- Adhesives : Incorporated into adhesive formulations to enhance performance under extreme conditions.

| Application | Description | Benefits |

|---|---|---|

| Coatings | Water-repellent and stain-resistant surfaces | Increased durability and longevity |

| Adhesives | High-performance adhesives for industrial use | Enhanced adhesion under harsh conditions |

Environmental Applications

Remediation of Contaminants

Research has indicated that this compound can play a role in environmental remediation efforts, particularly concerning per- and polyfluoroalkyl substances (PFAS).

- Case Study : A project focused on the treatment of PFAS-contaminated groundwater demonstrated that compounds like this compound could be used effectively in adsorption and electrochemical oxidation processes to degrade harmful contaminants .

Biomedical Research

Potential Antimicrobial Properties

Emerging studies suggest that fluorinated compounds may exhibit antimicrobial properties, making them candidates for biomedical applications.

作用機序

The mechanism by which 11H-Perfluoroundecanoyl chloride exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. These properties enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.

類似化合物との比較

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane: This compound shares a similar fluorinated structure but differs in its functional groups and reactivity.

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface modification and polymer synthesis.

Uniqueness

11H-Perfluoroundecanoyl chloride stands out due to its high degree of fluorination, which imparts superior thermal stability, chemical resistance, and hydrophobicity compared to other similar compounds. These properties make it particularly valuable in applications requiring extreme conditions and high performance.

生物活性

11H-Perfluoroundecanoyl chloride is a fluorinated compound with significant implications in various fields, including materials science and biochemistry. Its unique properties, derived from the perfluorinated alkyl chain, contribute to its biological activity, particularly in the modification of surfaces and materials for enhanced functionality. This article explores the biological activity of this compound, focusing on its synthesis, applications, and case studies that illustrate its effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of perfluoroundecanoic acid with thionyl chloride or phosphorus pentachloride. The resulting acyl chloride can be characterized by various spectroscopic techniques:

- Infrared Spectroscopy (IR) : Characteristic peaks corresponding to C=O stretching and C-F bending vibrations are observed.

- Nuclear Magnetic Resonance (NMR) : The chemical shifts in NMR help identify the structure and confirm the presence of the perfluorinated chain.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of surfaces modified with this compound. For instance, a study demonstrated that superhydrophobic surfaces created using this compound exhibited significant resistance to bacterial adhesion, particularly against strains such as Escherichia coli and Staphylococcus aureus . The hydrophobic nature of these surfaces reduces moisture retention, thereby inhibiting bacterial growth.

Cytotoxicity and Hemocompatibility

The cytotoxicity of this compound has been evaluated in various cell lines. Research indicates that while certain concentrations may exhibit cytotoxic effects, lower concentrations can enhance cell viability due to improved surface characteristics that promote cell attachment and proliferation . Moreover, studies on hemocompatibility show that surfaces treated with this compound can reduce platelet adhesion and activation, making them suitable for biomedical applications such as implants .

Case Study 1: Superhydrophobic Surfaces

A notable case study involved the creation of superhydrophobic paper using this compound for surface modification. The resulting material demonstrated excellent water-repellent properties and antimicrobial activity. The study concluded that these surfaces could be used in applications requiring moisture resistance and cleanliness .

Case Study 2: Biomedical Applications

Another significant application is in the development of waterproof-breathable films for medical use. These films leverage the unique properties of this compound to create barriers that are both effective against moisture penetration and biocompatible. The films were tested for their ability to promote cell growth while preventing bacterial contamination, showcasing their potential in wound care products .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HClF20O/c12-1(33)3(15,16)5(19,20)7(23,24)9(27,28)11(31,32)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSNWCISDMSHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HClF20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380060 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248-93-3 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。